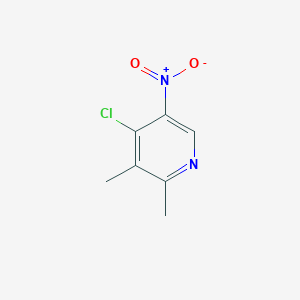
4-氯-2,3-二甲基-5-硝基吡啶
描述
The compound 4-Chloro-2,3-dimethyl-5-nitropyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H4NCl. It is characterized by the presence of chlorine, nitro, and methyl groups attached to the pyridine ring, which significantly alter its chemical and physical properties compared to the parent pyridine molecule.
Synthesis Analysis
The synthesis of chloro-nitro-pyridine derivatives can involve various methods, including Vilsmeier-Haack chlorination as seen in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This method provides a novel protocol for introducing the chloro group into the pyridine ring. Additionally, autohetarylation reactions can occur under the influence of bases, leading to the formation of doubled molecules, as observed with 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine .
Molecular Structure Analysis
The molecular structure of chloro-nitro-pyridine derivatives has been extensively studied using techniques such as X-ray crystallography, IR, NMR, and electronic spectroscopy . These studies reveal the geometric parameters of the molecules and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking . For instance, 2-chloro-4-nitropyridine and its derivatives have been analyzed to determine their optimized molecular structures and vibrational wavenumbers .
Chemical Reactions Analysis
The presence of functional groups such as nitro, chloro, and methyl on the pyridine ring influences the reactivity of these compounds. For example, nitration reactions can occur at specific positions on the ring, leading to the formation of mono- or dinitro derivatives . The reactivity can also be predicted by studying molecular electrostatic potential maps and global descriptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitro-pyridine derivatives are influenced by their molecular structure. The absorption and fluorescence maxima, effects of solvents on emission spectra, and thermodynamic properties have been investigated . The hyperpolarizability values of these compounds are also of interest, with some derivatives showing significantly higher values compared to urea, indicating potential applications in nonlinear optics .
科学研究应用
化学结构和光谱分析
已经对各种硝基吡啶的电子自旋共振光谱进行了研究,包括 2-氯-5-硝基吡啶。这些研究的重点是超精细分裂常数和分子轨道计算,提供了对这些化合物的结构和电子性质的见解 (Cottrell 和 Rieger,1967 年)。
晶体堆积和分子间相互作用
对硝基吡啶衍生物的研究,例如 3-氯-2,6-二甲基-4-硝基吡啶 N-氧化物,揭示了对其晶体堆积结构的见解。这些研究表明存在中等强度的氢键和分子间接触,这对于了解材料的物理性质至关重要 (Hanuza 等人,1997 年)。
磷光分析
4-同磺胺与 2-氯-5-硝基吡啶的反应性已被用于开发基于磷光的测定微量生物样品中 4-同磺胺的方法 (Hirauchi 和 Fujishita,1980 年)。
分子和电子结构研究
已经对各种氯硝基吡啶的分子结构、振动波数和电子性质进行了广泛的研究。这些研究包括密度泛函理论计算和光谱分析,为了解这些化合物的反应性和稳定性提供了宝贵的见解 (Velraj、Soundharam 和 Sridevi,2015 年)。
反应动力学
已经研究了取代的苯胺与 2-氯-5-硝基吡啶反应的动力学,提供了不同溶剂中反应机理和热力学的信息。这项研究对于了解这些化合物的化学反应性至关重要 (El-Bardan 等人,2002 年)。
抗癌研究
一些研究调查了氯硝基吡啶衍生物作为抗癌剂的潜力。这项研究包括合成各种化合物及其对癌细胞的影响,突出了这些化学物质的治疗潜力 (Temple 等人,1983 年)。
分子转化
已经对 4-6-二甲基-5-硝基-2-氯-3-氰基吡啶等分子的自杂环化进行了研究,证明了在碱的影响下形成双倍分子。此类研究对于了解吡啶衍生物的化学转化至关重要 (Yurovskaya、Mit'kin 和 Nesterov,1996 年)。
作用机制
Target of Action
It’s known that nitropyridines are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they’re involved in .
Mode of Action
4-Chloro-2,3-dimethyl-5-nitropyridine is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent. The palladium undergoes oxidative addition with the nitropyridine, forming a new Pd–C bond. Then, a transmetalation occurs, transferring the organoboron group to the palladium .
Biochemical Pathways
As a component in sm coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can impact a wide range of biochemical pathways .
Pharmacokinetics
Its physical properties, such as its melting point (77-78°c) and its solid form, may influence its bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-2,3-dimethyl-5-nitropyridine’s action would largely depend on the specific reactions it’s involved in. In the context of SM coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,3-dimethyl-5-nitropyridine. For instance, its storage temperature (-10°C) can affect its stability . Additionally, the compound is combustible, and its vapors, which are heavier than air, may spread along floors and form explosive mixtures with air on intense heating . These factors should be considered when handling and storing the compound.
安全和危害
属性
IUPAC Name |
4-chloro-2,3-dimethyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(2)9-3-6(7(4)8)10(11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKGAGXPATZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287806 | |
| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68707-73-3 | |
| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68707-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)
![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)

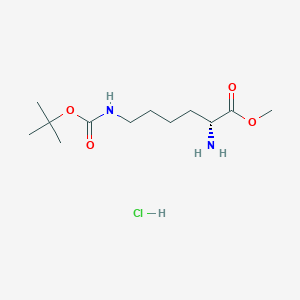
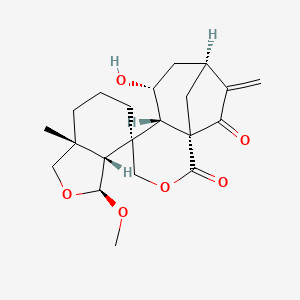
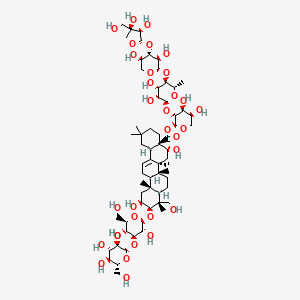
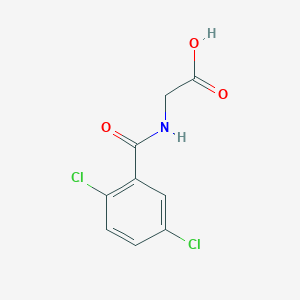
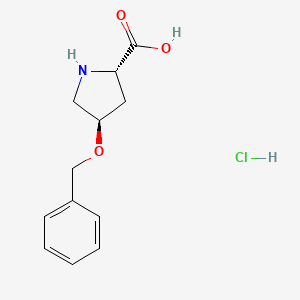
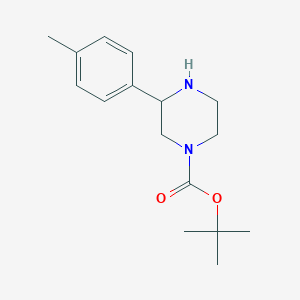

![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)


